molecular formula C18H14N2O5S B3637367 (5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3637367
M. Wt: 370.4 g/mol
InChI Key: CRGDNCYWSKFTLF-YBEGLDIGSA-N
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Description

(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolidine intermediates, followed by their coupling under specific conditions. Common reagents include aldehydes, amines, and thiazolidine derivatives, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidine moieties.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the thiazolidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal research, (5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine-2,4-dione core can interact with active sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with similar thiazolidine-2,4-dione cores, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring structure and exhibit diverse chemical reactivity.

Uniqueness

What sets (5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both a nitro-substituted phenyl ring and a thiazolidine-2,4-dione core makes it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-3-8-19-17(21)16(26-18(19)22)10-13-5-7-15(25-13)14-6-4-12(20(23)24)9-11(14)2/h3-7,9-10H,1,8H2,2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGDNCYWSKFTLF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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